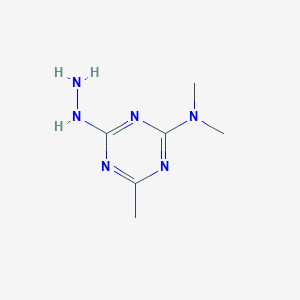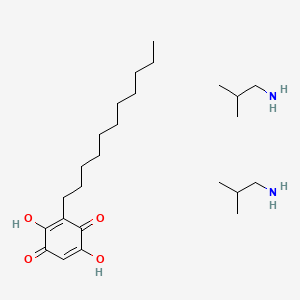
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with hydrazine derivatives. The process begins with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound . The reaction is usually carried out in an aqueous solution of sodium hydroxide at elevated temperatures (130-140°C) for 10-15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reactions but may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and DNA. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication . These interactions are mediated through pathways involving nucleophilic attack and subsequent formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2-ones: These compounds share a similar triazine core but differ in the substituents attached to the ring.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with different functional groups.
Uniqueness
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine is unique due to its specific hydrazinyl and trimethyl substitutions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61082-37-9 |
|---|---|
Molecular Formula |
C6H12N6 |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-hydrazinyl-N,N,6-trimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H12N6/c1-4-8-5(11-7)10-6(9-4)12(2)3/h7H2,1-3H3,(H,8,9,10,11) |
InChI Key |
LOBBRPZVZGUABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

